molecular formula C11H14ClN3O2S B1521458 4-(Piperazine-1-sulfonyl)benzonitrile hydrochloride CAS No. 1044761-22-9

4-(Piperazine-1-sulfonyl)benzonitrile hydrochloride

Cat. No.: B1521458
CAS No.: 1044761-22-9
M. Wt: 287.77 g/mol
InChI Key: JTDZCMPQSAJERH-UHFFFAOYSA-N
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Description

4-(Piperazine-1-sulfonyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C11H13N3O2S·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring, a sulfonyl group, and a benzonitrile moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazine-1-sulfonyl)benzonitrile hydrochloride typically involves the following steps:

  • Formation of the Piperazine Derivative: : The initial step involves the reaction of piperazine with a sulfonyl chloride derivative to form the piperazine-1-sulfonyl intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

  • Nitrile Introduction: : The next step involves the introduction of the benzonitrile group. This can be achieved through a nucleophilic substitution reaction where the piperazine-1-sulfonyl intermediate reacts with a benzonitrile derivative under controlled conditions.

  • Hydrochloride Formation: : Finally, the compound is converted to its hydrochloride salt form by treating it with hydrochloric acid. This step ensures the compound’s stability and solubility for various applications.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to maintain precise control over reaction conditions such as temperature, pressure, and reactant concentrations.

    Purification Steps: The crude product is purified using techniques such as recrystallization, filtration, and drying to obtain the final pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(Piperazine-1-sulfonyl)benzonitrile hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or nitrile groups are replaced by other functional groups.

    Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, breaking down into its constituent parts.

Common Reagents and Conditions

    Bases: Triethylamine, sodium hydroxide

    Acids: Hydrochloric acid, sulfuric acid

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield piperazine and benzonitrile derivatives, while substitution reactions can produce various substituted benzonitrile compounds.

Scientific Research Applications

4-(Piperazine-1-sulfonyl)benzonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Piperazine-1-sulfonyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with biological receptors, while the sulfonyl and nitrile groups can modulate the compound’s binding affinity and specificity. These interactions can influence various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperazine-1-sulfonyl)benzamide
  • 4-(Piperazine-1-sulfonyl)benzoic acid
  • 4-(Piperazine-1-sulfonyl)benzaldehyde

Uniqueness

Compared to these similar compounds, 4-(Piperazine-1-sulfonyl)benzonitrile hydrochloride is unique due to the presence of the nitrile group, which can significantly alter its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where the nitrile functionality is crucial.

Properties

IUPAC Name

4-piperazin-1-ylsulfonylbenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S.ClH/c12-9-10-1-3-11(4-2-10)17(15,16)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDZCMPQSAJERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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